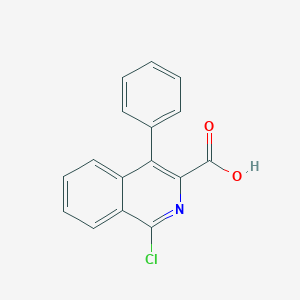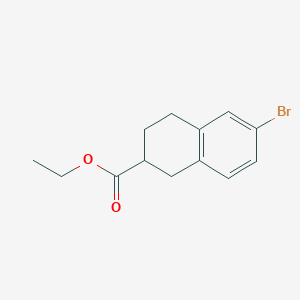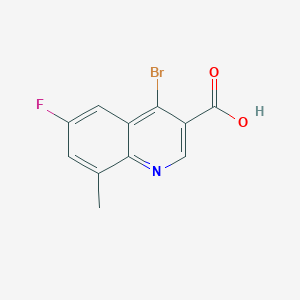
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H7BrFNO2 This compound is of interest due to its unique structural features, which include bromine, fluorine, and methyl groups attached to the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
Uniqueness
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s stability and binding affinity in various applications.
Eigenschaften
Molekularformel |
C11H7BrFNO2 |
|---|---|
Molekulargewicht |
284.08 g/mol |
IUPAC-Name |
4-bromo-6-fluoro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO2/c1-5-2-6(13)3-7-9(12)8(11(15)16)4-14-10(5)7/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
LLBNYRVXHLXAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Naphthalen-1-yl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B11839407.png)
![N'-[(Methoxyacetyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839413.png)


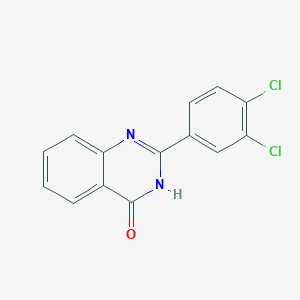

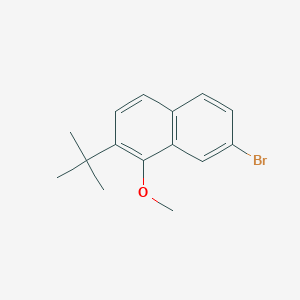

![2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline](/img/structure/B11839453.png)
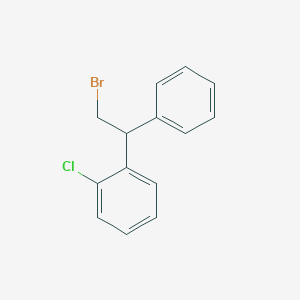
![4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11839471.png)
